molecular formula C18H29NO5 B2363810 N-Boc-N-benzyl-PEG3-alcohol CAS No. 2030118-13-7

N-Boc-N-benzyl-PEG3-alcohol

Cat. No.: B2363810
CAS No.: 2030118-13-7
M. Wt: 339.432
InChI Key: BDCCEAKTRBQRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-benzyl-PEG3-alcohol is a small molecule compound that is composed of several functional groups. It is an important intermediate compound in the synthesis of many different small molecule drugs. By providing a range of different functional groups, this compound can be used as a versatile building block for the development of new drugs and other chemical compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine .

Industrial Production Methods

In industrial settings, the production of N-Boc-N-benzyl-PEG3-alcohol may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-benzyl-PEG3-alcohol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which N-Boc-N-benzyl-PEG3-alcohol exerts its effects is primarily through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The benzyl group can act as a protecting group or a functional moiety, while the PEG chain enhances solubility and biocompatibility. These features make it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-benzyl-PEG3-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and bioconjugation .

Properties

IUPAC Name

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCEAKTRBQRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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